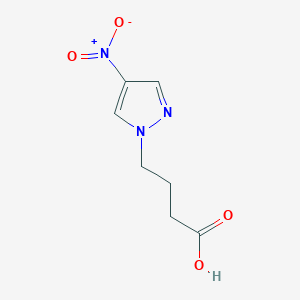

4-(4-Nitro-pyrazol-1-yl)-butyric acid

Descripción

Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazole is an aromatic, five-membered heterocyclic organic compound featuring a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.netorientjchem.orgroyal-chem.com This fundamental scaffold is considered a "biologically privileged" structure in medicinal chemistry due to its wide-ranging biological activities. mdpi.comnumberanalytics.com Pyrazole and its derivatives have garnered significant attention for their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net

In the pharmaceutical industry, pyrazole derivatives are integral to the development of drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. researchgate.netpharmaguideline.comnih.gov A notable example is Celecoxib, a potent anti-inflammatory drug. royal-chem.comontosight.ai In agriculture, they are used in the formulation of effective pesticides and herbicides. royal-chem.comresearchgate.net Furthermore, their unique chemical properties make them useful in the manufacturing of dyes and conductive polymers. researchgate.netroyal-chem.com

The synthesis of pyrazoles is a well-established area of organic chemistry. The most traditional method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comhilarispublisher.com The reactivity of the pyrazole ring is characterized by the ease of electrophilic substitution at the C4 position and the potential for alkylation at the N-H group, allowing for extensive functionalization. orientjchem.orgpharmaguideline.com

Significance of Nitropyrazole Derivatives within Heterocyclic Chemistry

Nitropyrazole derivatives are a class of compounds that have an important role as intermediates in the synthesis of various high-value chemicals, particularly in the fields of energetic materials and pharmaceuticals. guidechem.comnih.gov The introduction of a nitro (–NO2) group onto the pyrazole ring significantly alters its chemical properties. These compounds are characterized by high density, high energy, and often, low sensitivity, making them a focus of research in energetic materials. guidechem.comnih.gov The presence of nitro groups increases the nitrogen content and improves the oxygen balance of the molecule, which can enhance detonation performance. nih.govresearchgate.net

The synthesis of nitropyrazoles can be achieved through several methods. 4-Nitropyrazole is typically synthesized by the direct nitration of pyrazole using a mixture of fuming nitric acid and sulfuric acid. guidechem.compharmajournal.net The synthesis of 3-nitropyrazole often involves the thermal rearrangement of an N-nitropyrazole precursor. nih.govacs.orgacs.org These nitrated pyrazoles serve as versatile precursors for a variety of other functionalized pyrazoles. nih.gov For instance, the nitro group can be reduced to an amino group, opening pathways to a wide array of aminopyrazole derivatives which are also of significant interest in medicinal chemistry. nih.gov

Structural Context of Carboxylic Acid Conjugates in Heterocyclic Frameworks

The carboxylic acid functional group (–COOH) is a crucial component in the design and function of many pharmaceutical agents. numberanalytics.comnih.gov Its inclusion in a molecular structure can profoundly influence the compound's physicochemical properties, such as water solubility, lipophilicity, and ability to permeate biological membranes. researchgate.netwiley-vch.de At physiological pH, the carboxylic acid group is typically ionized to its carboxylate form (–COO⁻), which can significantly enhance aqueous solubility. researchgate.netwiley-vch.de

Functionally, the carboxylic acid moiety is often a key part of a pharmacophore—the essential molecular features responsible for a drug's biological activity. It can form strong hydrogen bonds and electrostatic (ionic) interactions with biological targets like enzymes and receptors. numberanalytics.comnih.govresearchgate.net Conjugating a carboxylic acid to a heterocyclic framework, such as pyrazole, is a common strategy in drug design to modulate these properties. wiley-vch.deresearchgate.net This combination allows for the tuning of a molecule's pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) characteristics. numberanalytics.com The synthesis of such conjugates can be achieved through various methods, including the oxidation of precursor alkyl groups or by building the heterocyclic ring onto a molecule already containing the carboxylic acid chain. google.comacs.org

Research Landscape of 4-(4-Nitro-pyrazol-1-yl)-butyric acid within Nitrogen Heterocycle Research

4-(4-Nitro-pyrazol-1-yl)-butyric acid is a specific molecule that integrates the key structural features discussed previously: a pyrazole ring, a nitro functional group at the 4-position, and a butyric acid chain attached to the N1 position.

| Property | Data |

| CAS Number | 898053-45-7 matrixscientific.com |

| Molecular Formula | C₇H₉N₃O₄ matrixscientific.com |

| Molecular Weight | 199.17 g/mol matrixscientific.com |

While detailed, peer-reviewed studies focusing exclusively on the synthesis and application of 4-(4-Nitro-pyrazol-1-yl)-butyric acid are not prominent in publicly accessible scientific literature, its structure allows for well-founded inferences about its potential synthesis and utility. The compound is available from chemical suppliers, indicating its use in research and development. matrixscientific.com

The synthesis would most logically proceed via the N-alkylation of 4-nitropyrazole. This would involve reacting 4-nitropyrazole with a reagent containing a four-carbon chain with a terminal group that is or can be converted to a carboxylic acid, such as ethyl 4-bromobutanoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

From a research perspective, this molecule serves as an interesting building block. It combines the recognized biological potential of the nitropyrazole scaffold with a flexible carboxylic acid linker. This structure makes it a candidate for screening in medicinal chemistry programs or for use as an intermediate in the synthesis of more complex molecules, where the carboxylic acid can be used as a handle for further reactions, such as amide bond formation. asiaresearchnews.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-7(12)2-1-3-9-5-6(4-8-9)10(13)14/h4-5H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZBTHOMHFWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Nitro Pyrazol 1 Yl Butyric Acid

Retrosynthetic Analysis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Butyric Acid Side Chain

The most logical retrosynthetic disconnection for the butyric acid side chain in 4-(4-Nitro-pyrazol-1-yl)-butyric acid is at the N1-C bond of the pyrazole (B372694) ring. This bond is typically formed via a nucleophilic substitution reaction.

Table 1: Retrosynthetic Disconnection of the Butyric Acid Side Chain

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| 4-(4-Nitro-pyrazol-1-yl)-butyric acid | C-N bond at pyrazole N1 | 4-Nitro-pyrazolide anion and a C4 electrophilic synthon | 4-Nitropyrazole and a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate) or γ-butyrolactone |

This strategy points towards an N-alkylation of 4-nitropyrazole with a suitable four-carbon electrophile. The use of an ester derivative of 4-halobutyric acid is common to avoid potential side reactions with the carboxylic acid moiety. Subsequent hydrolysis of the ester would yield the target carboxylic acid. This approach is advantageous as it utilizes a pre-formed and well-characterized 4-nitro-pyrazole core.

Approaches for Introducing the 4-Nitro-pyrazole Moiety

The 4-nitro-pyrazole moiety can be retrosynthetically disconnected in two primary ways:

Nitration of a pyrazole precursor: The nitro group can be disconnected to reveal a pyrazole-1-yl-butyric acid intermediate. This suggests a synthesis that first establishes the pyrazole ring with the butyric acid side chain, followed by a regioselective nitration at the C4 position.

Construction from acyclic precursors: The pyrazole ring itself can be disconnected. This leads to acyclic starting materials that can form the pyrazole ring through cyclization reactions.

Table 2: Retrosynthetic Approaches for the 4-Nitro-pyrazole Moiety

| Precursor | Disconnection | Synthons/Precursors | Synthetic Strategy |

| 4-(4-Nitro-pyrazol-1-yl)-butyric acid | C-NO₂ bond | 4-(Pyrazol-1-yl)-butyric acid | Nitration of a pre-formed pyrazole-1-yl-butyric acid. |

| 4-Nitro-pyrazole | Pyrazole ring bonds | Hydrazine (B178648) and a dicarbonyl compound or equivalent | Cyclocondensation to form the pyrazole ring, followed by nitration and N-alkylation. |

| 4-Nitro-pyrazole | Pyrazole ring bonds | A diazo compound and an alkyne | 1,3-Dipolar cycloaddition to form the pyrazole ring, followed by nitration and N-alkylation. |

The direct nitration of pyrazole itself is a known method to produce 4-nitropyrazole, which can then be alkylated. guidechem.comresearchgate.netenergetic-materials.org.cn Alternatively, constructing the pyrazole ring from acyclic precursors offers the flexibility to introduce substituents at various positions.

Conventional Synthetic Routes to Pyrazole-1-yl-butyric Acid Scaffolds

Conventional methods for the synthesis of pyrazole derivatives are well-established and can be adapted to produce pyrazole-1-yl-butyric acid scaffolds.

Cyclocondensation Reactions in Pyrazole Ring Formation

The most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgnih.govresearchgate.netresearchgate.net To synthesize a pyrazole-1-yl-butyric acid scaffold directly, a hydrazine derivative bearing the butyric acid moiety, such as 4-hydrazinylbutanoic acid or its ester, can be used.

Table 3: Cyclocondensation for Pyrazole-1-yl-butyric Acid Scaffolds

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product |

| Ethyl 4-hydrazinylbutanoate | Malondialdehyde | Ethyl 4-(pyrazol-1-yl)butanoate |

| Ethyl 4-hydrazinylbutanoate | Acetylacetone | Ethyl 4-(3,5-dimethyl-pyrazol-1-yl)butanoate |

This approach allows for the direct incorporation of the butyric acid side chain at the N1 position of the pyrazole ring. Subsequent functionalization, such as nitration, can then be performed on the resulting scaffold.

1,3-Dipolar Cycloaddition Strategies for Pyrazole Derivatives

The [3+2] cycloaddition reaction between a diazo compound and an alkyne is another powerful method for constructing the pyrazole ring. nih.govrsc.orgacs.orgmdpi.com This strategy can be employed to synthesize pyrazole derivatives that can be further elaborated. For the synthesis of N-substituted pyrazoles, a substituted diazo compound or a subsequent N-alkylation step would be necessary. While less direct for introducing the N1-butyric acid chain in one step, it offers a high degree of control over the substitution pattern of the pyrazole ring.

Table 4: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Diazo Compound | Alkyne | Product |

| Diazomethane (B1218177) | Propiolic acid | Pyrazole-3-carboxylic acid |

| Ethyl diazoacetate | Acetylene | Ethyl pyrazole-3-carboxylate |

Following the formation of the pyrazole ring via this method, the butyric acid chain would need to be introduced through N-alkylation, as described in the following section.

Functionalization of Pre-formed Pyrazole Rings with Butyric Acid Chains

A highly convergent and widely used strategy involves the N-alkylation of a pre-formed pyrazole ring. nih.gov For the synthesis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid, this would involve the alkylation of 4-nitropyrazole.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, making the N1 position nucleophilic. The resulting pyrazolide anion then reacts with an alkyl halide or a similar electrophile.

Table 5: N-Alkylation of 4-Nitropyrazole

| Pyrazole | Alkylating Agent | Base | Product |

| 4-Nitropyrazole | Ethyl 4-bromobutyrate | K₂CO₃, NaH | Ethyl 4-(4-nitro-pyrazol-1-yl)-butyrate |

| 4-Nitropyrazole | γ-Butyrolactone | Strong base | 4-(4-Nitro-pyrazol-1-yl)-butyric acid |

The use of ethyl 4-bromobutyrate followed by ester hydrolysis is a common and effective method. mdpi.comsemanticscholar.org An alternative approach involves the reaction with dibromoalkanes, which can lead to bis(pyrazol-1-yl)alkanes, but under controlled conditions can yield the mono-alkylated product. nih.gov Studies have shown that N-alkylation of pyrazoles can be achieved with various alkylating agents under acidic or basic conditions, providing a versatile route to a wide range of N-substituted pyrazole derivatives. mdpi.comnih.gov

Nitration Methodologies for Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid. The nitration of pyrazole itself typically yields 4-nitropyrazole as the major product. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid.

One established method for the synthesis of 4-Nitropyrazole involves the direct nitration of pyrazole. However, this method has been reported to have a yield of only 56% when the reaction is carried out in a mixture of nitric and sulfuric acids at 90°C for 6 hours. guidechem.com This approach can be inefficient due to long reaction times and high temperatures. guidechem.com

To improve upon this, a one-pot, two-step method has been developed. guidechem.com In this procedure, pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com Optimization of this process has led to a significant increase in yield, reaching up to 85%. guidechem.com The optimized conditions involve a specific molar ratio of fuming nitric acid, fuming sulfuric acid, concentrated sulfuric acid, and pyrazole, with a reaction temperature of 50°C for 1.5 hours. guidechem.com

Another approach to obtaining 4-nitropyrazole is through the rearrangement of N-nitropyrazole in concentrated sulfuric acid. guidechem.comnih.gov Additionally, 4-iodopyrazole can serve as a starting material, undergoing nitration with fuming nitric acid in the presence of a solid catalyst like zeolite or silica. guidechem.comnih.gov

Recent advancements have also identified N-nitropyrazoles as versatile and powerful nitrating reagents themselves for the controlled mono- and dinitration of aromatic compounds. acs.org

| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

| Pyrazole | Nitric acid/Sulfuric acid, 90°C, 6h | 4-Nitropyrazole | 56% | guidechem.com |

| Pyrazole | Fuming nitric acid/Fuming sulfuric acid, 50°C, 1.5h | 4-Nitropyrazole | 85% | guidechem.com |

| N-nitropyrazole | Concentrated sulfuric acid | 4-Nitropyrazole | - | guidechem.comnih.gov |

| 4-iodopyrazole | Fuming nitric acid, Zeolite/Silica | 4-Nitropyrazole | - | guidechem.comnih.gov |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and sustainable methods. The following sections discuss advanced techniques that can be applied to the synthesis of pyrazole scaffolds, which are central to the structure of 4-(4-Nitro-pyrazol-1-yl)-butyric acid.

Microwave-Assisted Synthesis Protocols for Pyrazole Scaffolds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.comresearchgate.net These benefits include reduced reaction times, often from hours to minutes, lower solvent consumption, and improved yields and selectivity. eurekaselect.comresearchgate.netbenthamdirect.com

The application of microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives. nih.govdergipark.org.tr For instance, a multi-component reaction of acetyl pyrazole, dimethylformamide dimethylacetal (DMF-DMA), and nitrileimine under microwave irradiation at 150°C for 4-10 minutes afforded pyrazole-based azoles in 84-90% yield, a significant improvement over the 10-15 hours required with conventional heating. nih.gov

Another example involves the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, where microwave irradiation at 70°C for 4 minutes resulted in yields of 82-96%. dergipark.org.tr These examples highlight the potential of microwave-assisted synthesis to accelerate the formation of the pyrazole core, which could then be further functionalized to produce the target compound.

| Reactants | Conditions | Product | Yield | Reference |

| Acetyl pyrazole, DMF-DMA, Nitrileimine | Microwave, 150°C, 4-10 min | Pyrazole-based azoles | 84-90% | nih.gov |

| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine, Water | Microwave, room temp, 20 min | Pyrazole derivative | - | dergipark.org.tr |

| Acyclic α,β-unsaturated carbonyl tosylhydrazones | Microwave, base, dry medium | Pyrazole derivatives | - | dergipark.org.tr |

| - | Microwave, 100W, 70°C, 4 min | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96% | dergipark.org.tr |

Ultrasound-Assisted Synthetic Routes for Heterocyclic Systems

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves (20-100 kHz) to induce chemical reactions. ijsssr.comksu.edu.saijsssr.com This technique is known to enhance reaction rates, improve yields, and promote better selectivity compared to conventional methods. ijsssr.comijsssr.com The chemical effects of ultrasound are attributed to the phenomenon of cavitation, which creates localized hot spots with high temperatures and pressures. ijsssr.comijsssr.com

This methodology has been widely applied to the synthesis of various heterocyclic compounds, including pyrazoles. ijsssr.comijsssr.comnih.govtandfonline.com For example, an efficient and environmentally friendly synthesis of 1-thio-carbonyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles from chalcones and thiosemicarbazide has been reported under sonication, affording good yields. ksu.edu.sa The use of ultrasound can dramatically reduce reaction times, making it an attractive green chemistry approach for the synthesis of the pyrazole scaffold. nih.gov

Metal-Catalyzed Coupling Reactions in Pyrazole Derivative Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to functionalized pyrazole derivatives. dntb.gov.ua Palladium-catalyzed reactions, in particular, have been extensively used for the N-arylation of pyrazoles. For instance, the coupling of aryl triflates with pyrazole derivatives using a specific phosphine ligand (tBuBrettPhos) has been shown to produce N-arylpyrazoles in very good yields. organic-chemistry.org

Ruthenium(II)-catalyzed oxidative C-N coupling offers a method for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles in the presence of oxygen as an oxidant, demonstrating excellent reactivity and functional group tolerance. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org These metal-catalyzed methods offer precise control over regioselectivity and allow for the introduction of various substituents onto the pyrazole ring, which is crucial for synthesizing complex molecules like 4-(4-Nitro-pyrazol-1-yl)-butyric acid.

Multicomponent Reactions (MCRs) for Complex Pyrazole Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly efficient for building molecular complexity. longdom.orgtandfonline.com This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. longdom.orgtandfonline.com

Numerous MCRs have been developed for the synthesis of pyrazole derivatives. rsc.orgbeilstein-journals.org A common strategy involves the condensation of a hydrazine with an α,β-unsaturated carbonyl compound, which can be generated in situ. longdom.org For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can be used to synthesize pyrano[2,3-c]pyrazoles. tandfonline.com Another example is the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium to produce multisubstituted 5-amino pyrazoles. rsc.org These MCRs provide rapid access to highly functionalized pyrazole cores that can be subsequently modified to obtain the desired final product.

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate, Aqueous medium | 5-Amino pyrazole | rsc.org |

| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Three | Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Ammonium (B1175870) acetate, Water | 1-H-pyrazole | longdom.org |

| Four | Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetate | Ammonium acetate, Water | Pyrazolo[3,4-b]pyridine | longdom.org |

Visible Light-Mediated Radical Decarboxylative Strategies in Heterocyclic Carboxylic Acid Synthesis

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a wide range of chemical transformations under mild conditions. rsc.org One notable application is the radical decarboxylation of carboxylic acids and their derivatives to generate alkyl radicals, which can then participate in various coupling reactions. researchgate.netnih.gov

This methodology can be applied to the synthesis of heterocyclic compounds. researchgate.netresearchgate.net For instance, a visible light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides with redox-active esters derived from carboxylic acids has been developed for the synthesis of quaternary oxindoles. beilstein-journals.org While not directly applied to the synthesis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid, this strategy could potentially be adapted for the introduction of the butyric acid side chain onto the pyrazole nitrogen. This would involve the generation of a butyric acid radical via decarboxylation, followed by its coupling with a pre-formed 4-nitropyrazole. This approach offers a modern and potentially more sustainable alternative to traditional alkylation methods.

Regioselectivity and Stereoselectivity in the Synthesis of 4-(4-Nitro-pyrazol-1-yl)-butyric acid

The core challenge in the synthesis of 4-(4-nitro-pyrazol-1-yl)-butyric acid lies in the N-alkylation of the 4-nitropyrazole precursor. The pyrazole ring, being an unsymmetrical heterocycle, presents two distinct nitrogen atoms (N1 and N2) for potential alkylation. The regiochemical outcome of this alkylation is paramount to obtaining the desired isomer.

The regioselectivity of the N-alkylation of substituted pyrazoles is influenced by a combination of steric and electronic factors. The presence of a nitro group at the C4 position of the pyrazole ring renders the ring electron-deficient, which in turn increases the acidity of the N-H proton. This facilitates the deprotonation step required for alkylation. However, the electronic influence of the nitro group on the two nitrogen atoms is not symmetrical, which can lead to a preferential site for alkylation.

In the case of 4-nitropyrazole, the two nitrogen atoms are electronically similar due to the symmetrical position of the nitro group. Consequently, steric hindrance often becomes the deciding factor in determining the site of alkylation. When a bulky alkylating agent is used, the reaction tends to favor the less sterically hindered nitrogen atom. For the synthesis of 4-(4-nitro-pyrazol-1-yl)-butyric acid, the alkylating agent would be a four-carbon chain with a carboxylic acid or ester group. The steric bulk of this group can influence the N1 versus N2 selectivity.

It is important to note that for the specific molecule 4-(4-nitro-pyrazol-1-yl)-butyric acid, which is achiral, stereoselectivity is not a primary concern in the context of its direct synthesis. However, if the synthesis were to involve chiral precursors or catalysts to introduce stereocenters into the molecule, then the stereochemical control of the reaction would become a critical aspect. For instance, if a chiral derivative of butyric acid were used as the alkylating agent, the resulting product would be a mixture of diastereomers unless the reaction conditions were optimized for stereoselectivity.

Optimization of Reaction Conditions and Yields for Synthetic Pathways

The optimization of reaction conditions is crucial for maximizing the yield of 4-(4-nitro-pyrazol-1-yl)-butyric acid while minimizing the formation of unwanted byproducts, particularly the N2-alkylated isomer. The primary synthetic route involves the N-alkylation of 4-nitropyrazole with a suitable C4 synthon, such as ethyl 4-bromobutyrate, followed by hydrolysis of the ester to the carboxylic acid.

The solvent plays a critical role in solvating the reactants and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used for N-alkylation reactions. The temperature of the reaction is another important factor; higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the starting materials.

A systematic approach to optimizing the reaction conditions would involve screening various combinations of bases and solvents at different temperatures. The progress of the reaction and the ratio of N1 to N2 isomers can be monitored using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Ethyl 4-(4-nitro-pyrazol-1-yl)-butyrate (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 24 | 65 |

| 2 | NaH | DMF | Room Temp | 12 | 80 |

| 3 | Cs₂CO₃ | MeCN | 60 | 18 | 75 |

| 4 | K₂CO₃ | DMF | 80 | 12 | 70 |

| 5 | NaH | THF | Room Temp | 18 | 78 |

Following the optimization of the N-alkylation step, the subsequent hydrolysis of the ethyl ester to the final carboxylic acid product is typically achieved under basic or acidic conditions. This step also requires optimization to ensure complete conversion without affecting the pyrazole ring or the nitro group.

Advanced Spectroscopic Characterization of 4 4 Nitro Pyrazol 1 Yl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-(4-Nitro-pyrazol-1-yl)-butyric acid is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The pyrazole (B372694) ring protons, being in an aromatic environment, are anticipated to appear in the downfield region of the spectrum. The protons of the butyric acid chain will be observed in the upfield region, with their chemical shifts influenced by their proximity to the pyrazole ring and the carboxylic acid group.

Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, providing valuable information about the connectivity of the proton network. For instance, the methylene (B1212753) groups of the butyric acid chain are expected to show triplet or multiplet patterns due to coupling with their neighbors.

Predicted ¹H NMR Data for 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 8.0 - 8.5 | s | - |

| H-5 (pyrazole) | 7.5 - 8.0 | s | - |

| -CH₂- (alpha to pyrazole) | 4.2 - 4.5 | t | ~7 |

| -CH₂- (beta to pyrazole) | 2.1 - 2.4 | m | ~7 |

| -CH₂- (gamma to pyrazole) | 2.4 - 2.7 | t | ~7 |

| -COOH | 10.0 - 12.0 | br s | - |

Note: These are predicted values based on analogous compounds and general NMR principles.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in 4-(4-Nitro-pyrazol-1-yl)-butyric acid will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the pyrazole ring are expected to resonate in the aromatic region (typically 110-150 ppm). The presence of the electron-withdrawing nitro group will significantly deshield the carbon atom to which it is attached (C-4), causing its signal to appear further downfield. The carbonyl carbon of the carboxylic acid group will be the most deshielded, appearing at the lowest field (typically 170-180 ppm).

Predicted ¹³C NMR Data for 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 135 - 140 |

| C-4 (pyrazole) | 145 - 155 |

| C-5 (pyrazole) | 120 - 125 |

| -CH₂- (alpha to pyrazole) | 50 - 55 |

| -CH₂- (beta to pyrazole) | 25 - 30 |

| -CH₂- (gamma to pyrazole) | 30 - 35 |

| -C=O (carboxylic acid) | 170 - 180 |

Note: These are predicted values based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4-Nitro-pyrazol-1-yl)-butyric acid is expected to display several characteristic absorption bands.

The presence of the carboxylic acid group will be indicated by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong, sharp C=O stretching band around 1700-1725 cm⁻¹. The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-N stretching vibrations of the pyrazole ring and the butyric acid chain will also be present in the fingerprint region of the spectrum.

Predicted IR Absorption Bands for 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| N=O stretch (asymmetric) | 1500 - 1560 | Strong |

| C=C, C=N stretch (pyrazole) | 1400 - 1600 | Medium |

| N=O stretch (symmetric) | 1300 - 1360 | Strong |

| C-N stretch | 1000 - 1300 | Medium |

Note: These are predicted values based on analogous compounds and general IR principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 4-(4-Nitro-pyrazol-1-yl)-butyric acid, namely the nitropyrazole ring system, are expected to give rise to characteristic absorption bands in the UV region. The π → π* transitions of the conjugated pyrazole ring and the n → π* transitions associated with the nitro group and the carbonyl group of the carboxylic acid are the primary electronic transitions anticipated. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. For nitroaromatic compounds, absorption is often observed in the 250-400 nm range.

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of 4-(4-Nitro-pyrazol-1-yl)-butyric acid is C₇H₉N₃O₄, which corresponds to a molecular weight of 199.17 g/mol . matrixscientific.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals. Key fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), or cleavage of the butyric acid side chain. The fragmentation of nitropyrazoles often involves the loss of NO₂ followed by cleavage of the pyrazole ring. researchgate.net

Predicted Key Fragments in the Mass Spectrum of 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| m/z | Possible Fragment Ion | Neutral Loss |

| 199 | [M]⁺ | - |

| 154 | [M - COOH]⁺ | COOH |

| 153 | [M - NO₂]⁺ | NO₂ |

| 125 | [C₅H₅N₂O]⁺ | C₂H₄O₂ |

| 97 | [C₄H₅N₂O]⁺ | C₃H₄O₂ |

| 81 | [C₄H₃N₂]⁺ | C₃H₆O₄ |

Note: These are predicted fragmentation patterns based on the structure and known fragmentation of similar compounds.

Chemical Transformations and Reaction Mechanisms of 4 4 Nitro Pyrazol 1 Yl Butyric Acid

Reactivity of the Pyrazole (B372694) Nucleus in 4-(4-Nitro-pyrazol-1-yl)-butyric acid

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of the N1-butyric acid substituent and the C4-nitro group. These substituents modulate the electron density of the ring and direct the regioselectivity of further reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

Classical electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts alkylation are challenging on the pyrazole ring of 4-(4-nitro-pyrazol-1-yl)-butyric acid. The pyrazole ring itself typically undergoes electrophilic attack at the C4 position. globalresearchonline.netmdpi.comnih.gov However, in this molecule, the C4 position is already occupied by a nitro group. The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack by reducing its electron density. lumenlearning.comlibretexts.orgunizin.org

Despite this deactivation, modern synthetic methods enable the functionalization of the pyrazole ring through transition-metal-catalyzed C-H activation. Research has demonstrated a divergent and regioselective approach to the arylation of 4-nitro-1H-pyrazoles. acs.orgnih.gov These reactions are not classical EAS but achieve a similar outcome of substituting a hydrogen atom on the ring. The process is guided by the directing effects of the substituents and the catalyst system, proceeding with exclusive C5 regioselectivity. acs.orgresearchgate.net This provides a reliable method for introducing aryl groups at the C5 position, bypassing the deactivating effect of the nitro group that hinders traditional EAS pathways.

| Reaction Type | Reagents and Conditions | Position of Substitution | Outcome |

| Direct C-H Arylation | 4-nitropyrazole, Aryl bromide, PdCl₂(PPh₃)₂, CuI, K₂CO₃, (CH₃)₃CCO₂H, DMF, 120 °C | C5 | Regioselective formation of 5-aryl-4-nitro-1H-pyrazoles. acs.org |

Nucleophilic Substitution Reactions Involving the Nitro Position

The strong electron-withdrawing nature of the pyrazole nitrogen atoms and the C4-nitro group makes the pyrazole ring in 4-(4-nitro-pyrazol-1-yl)-butyric acid electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In certain polynitrated pyrazole systems, the nitro group itself can function as a leaving group. researchgate.net

For N-substituted 3,4-dinitropyrazoles, studies have shown that various nucleophiles (S-, O-, and N-nucleophiles) can regioselectively displace the nitro group at the C3-position. researchgate.net This occurs because the pyrazole ring and the remaining nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. While direct displacement of the C4-nitro group in a mono-nitrated pyrazole is less common, the principle demonstrates that under appropriate conditions with strong nucleophiles, the nitro group can be a viable leaving group, particularly when the ring is further activated.

| Substrate Type | Nucleophile | Position of Substitution | Key Feature |

| N-Substituted 3,4-Dinitropyrazoles | S-, O-, N-Nucleophiles | C3 | Regioselective displacement of the C3-nitro group. researchgate.net |

Transformations of the Butyric Acid Side Chain

The butyric acid side chain offers a reactive handle for a variety of chemical modifications, primarily through its terminal carboxyl group.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of 4-(4-nitro-pyrazol-1-yl)-butyric acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. This Fischer esterification is an equilibrium process, and reaction conditions can be optimized to favor ester formation. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then reacts rapidly with an alcohol.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so it is more common to first "activate" the carboxylic acid. A standard method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comnih.govdergipark.org.tr The resulting highly reactive acid chloride then smoothly reacts with an amine at room temperature to form the desired amide. Various coupling reagents can also be used to facilitate amide bond formation directly from the carboxylic acid and amine.

| Transformation | Typical Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂, R₂NH) | Amide |

Derivatization and Modulating Chain Length

Beyond ester and amide formation, the butyric acid side chain can be further derivatized or its length can be altered to access different structures.

Derivatization: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further chemical transformations available to alcohols.

Modulating Chain Length:

Chain Extension: The Arndt-Eistert synthesis is a classic method for extending a carboxylic acid chain by one methylene (B1212753) (-CH₂) group. This multi-step process involves converting the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement in the presence of water or an alcohol to yield the chain-extended acid or ester.

Chain Shortening: The Curtius rearrangement or Hofmann rearrangement can be employed to shorten the chain by one carbon atom. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate. Hydrolysis of the isocyanate yields an amine with one less carbon than the starting acid. This would convert the 4-(4-nitro-pyrazol-1-yl)-butyric acid side chain to a 3-(4-nitro-pyrazol-1-yl)-propylamine moiety.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group, and its most significant transformation in this context is its reduction to an amino group. The reduction of the C4-nitro group transforms the electron-withdrawing nature of the substituent into an electron-donating one, profoundly altering the chemical properties of the pyrazole ring.

The conversion of 4-nitropyrazoles to 4-aminopyrazoles is a key step in the synthesis of various pharmaceutically active compounds. researchgate.netmdpi.com This transformation is most commonly and efficiently achieved through catalytic hydrogenation. The reaction involves treating the 4-nitropyrazole derivative with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol or ethanol (B145695). acs.org This method is generally high-yielding and clean, producing the corresponding 4-aminopyrazole derivative.

| Reaction | Reagents and Conditions | Product | Significance |

| Nitro Group Reduction | H₂, 10% Pd/C, Methanol | 4-(4-Amino-pyrazol-1-yl)-butyric acid | Converts an electron-withdrawing group to an electron-donating group, providing access to 4-aminopyrazole derivatives. acs.orgresearchgate.netmdpi.com |

Reduction of the Nitro Group to Amine and Other Nitrogen Functionalities

The conversion of the nitro group in 4-(4-Nitro-pyrazol-1-yl)-butyric acid to an amino group is a fundamental and widely utilized transformation in organic synthesis. This reduction yields the corresponding 4-(4-Amino-pyrazol-1-yl)-butyric acid, a valuable synthetic intermediate. The reaction can be accomplished using a variety of reducing agents and methodologies, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comwikipedia.org These methods are highly effective for the complete reduction of both aromatic and aliphatic nitro groups to their corresponding primary amines. commonorganicchemistry.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), provide a classic and reliable means for this reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild option for converting nitro groups to amines, often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

The reduction process is not limited to the formation of amines. Under carefully controlled conditions, it is possible to isolate intermediate nitrogen functionalities. The stepwise reduction of a nitro group typically proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before the final amine is formed. nih.gov For instance, the use of zinc metal in an aqueous ammonium (B1175870) chloride solution has been described for the synthesis of aryl hydroxylamines from nitroarenes. wikipedia.org

| Reducing System | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂ + Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in a solvent like ethanol or methanol. | Amine (-NH₂) | commonorganicchemistry.com |

| H₂ + Raney Nickel | Hydrogen gas, Raney Nickel catalyst. | Amine (-NH₂) | commonorganicchemistry.com |

| Fe / HCl | Iron powder in acidic medium (e.g., hydrochloric acid or acetic acid). | Amine (-NH₂) | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride, often in an alcoholic solvent. | Amine (-NH₂) | commonorganicchemistry.com |

| Zn / NH₄Cl | Zinc metal in aqueous ammonium chloride. | Hydroxylamine (-NHOH) | wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution; useful when acidic or hydrogenation conditions are incompatible. | Amine (-NH₂) | commonorganicchemistry.com |

Impact of the Nitro Group on Overall Molecular Reactivity and Electron Density

The electron-withdrawing nature of the nitro group is due to both inductive and resonance effects. This leads to a polarization of the pyrazole ring, affecting the acidity of the N-H proton in related N-unsubstituted nitropyrazoles and influencing the sites of potential nucleophilic attack. nih.gov In polynitrated pyrazoles, the cumulative effect of multiple nitro groups can lead to exceptionally high density and enhanced energetic properties, highlighting the profound impact of this functional group. researchgate.netacs.org The introduction of a nitro group generally increases the density and improves the oxygen balance of pyrazole-based compounds. nih.gov This alteration in electron distribution is a key factor in determining the chemical behavior of the molecule, not only in terms of ring reactivity but also in the properties of the substituents attached to it. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involved in the transformations of 4-(4-Nitro-pyrazol-1-yl)-butyric acid is crucial for controlling reaction outcomes and optimizing synthetic procedures. The reduction of the nitro group, in particular, has been the subject of extensive mechanistic study.

Proposed Reaction Pathways and Identification of Intermediates

The reduction of aromatic nitro compounds like 4-(4-Nitro-pyrazol-1-yl)-butyric acid to the corresponding amine is a multi-step process involving the transfer of six electrons. The generally accepted pathway, often referred to as the Haber-Lukashevich mechanism, proceeds through distinct intermediates. nih.govorientjchem.org

The proposed sequence of transformations is as follows:

Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine: A further two-electron reduction transforms the nitroso intermediate into a hydroxylamine derivative (-NHOH).

Hydroxylamine to Amine: The final two-electron reduction step yields the stable amine product (-NH₂).

Reaction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

These intermediates, particularly the nitroso and hydroxylamine species, are typically highly reactive and are often not isolated during standard reduction procedures aimed at producing the amine. orientjchem.org However, their transient existence is supported by various experimental and mechanistic studies. orientjchem.org In some cases, coupling reactions can occur between these intermediates, leading to byproducts such as azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, though these are more common when using certain reducing agents like metal hydrides. wikipedia.orgmdpi.com

Influence of Catalysts and Reaction Conditions on Mechanistic Outcomes

The choice of catalyst and reaction conditions exerts a profound influence on the rate, selectivity, and mechanistic pathway of the nitro group reduction. orientjchem.org Different catalytic systems can favor different reduction pathways or alter the stability of intermediates.

Catalytic Hydrogenation: In catalytic hydrogenation using noble metals like palladium (Pd) or platinum (Pt), the catalyst surface plays a critical role. orientjchem.org It facilitates the activation of molecular hydrogen, which is then transferred to the nitro group. mdpi.com The process is believed to involve the sequential addition of hydrogen atoms to the nitrogen and oxygen atoms of the nitro group. The specific nature of the catalyst and its support can influence the reaction rate and selectivity. orientjchem.org For example, some catalysts may be more prone to causing side reactions like dehalogenation if other sensitive groups are present. commonorganicchemistry.com

Metal/Acid Reductions: When using metals such as iron, tin, or zinc in acidic conditions, the mechanism involves single electron transfers from the metal surface to the nitro compound. The protons from the acidic medium participate in the subsequent steps, leading to the formation of water as a byproduct. davidpublisher.com

Reaction Conditions: Factors such as temperature, pressure, solvent, and pH are critical variables. orientjchem.orgmdpi.com

Temperature and Pressure: In catalytic hydrogenation, higher hydrogen pressure generally increases the reaction rate. Temperature can also affect the rate, but excessively high temperatures may lead to undesired side reactions. orientjchem.org

pH: The pH of the reaction medium is particularly important in metal/acid reductions and can influence the product distribution. For instance, certain conditions might favor the formation and accumulation of the hydroxylamine intermediate, while others drive the reaction to completion to form the amine. orientjchem.org

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of intermediates, thereby influencing the reaction's course. mdpi.com

By carefully selecting the catalyst and controlling the reaction conditions, it is possible to steer the reduction of 4-(4-Nitro-pyrazol-1-yl)-butyric acid towards the desired product, whether it be the fully reduced amine or a partially reduced intermediate. davidpublisher.com

| Catalyst/Condition | Mechanistic Influence | Typical Outcome for Nitroarenes | Reference |

|---|---|---|---|

| Palladium, Platinum | Surface-catalyzed hydrogen activation and transfer. Highly efficient for complete reduction. | Full reduction to amine. | orientjchem.org |

| Raney Nickel | Effective for hydrogenation; often used when dehalogenation is a concern with Pd/C. | Full reduction to amine. | commonorganicchemistry.com |

| Iron in Acid | Single electron transfer mechanism from the metal. Cost-effective and selective. | Full reduction to amine. | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) with a catalyst | Acts as a hydride donor, with the transition metal catalyst facilitating the reduction. | Can be tuned for selectivity depending on the catalyst and conditions. | mdpi.com |

| Low Temperature / Mild Reductants | Can slow down the final reduction step, potentially allowing for the isolation of intermediates. | Formation of hydroxylamines may be favored. | mdpi.com |

Computational and Theoretical Studies on 4 4 Nitro Pyrazol 1 Yl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 4-(4-Nitro-pyrazol-1-yl)-butyric acid, these calculations can elucidate its electronic structure, stability, and potential interaction sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov

For 4-(4-Nitro-pyrazol-1-yl)-butyric acid, DFT optimization would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar pyrazole (B372694) derivatives show that DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide results that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov The calculations would reveal the planarity of the pyrazole ring and the conformation of the butyric acid side chain.

The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis, often performed after DFT calculations, can be used to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.govmdpi.com For this compound, NBO analysis would likely show significant electron delocalization within the nitro-pyrazole ring system.

Table 1: Representative Calculated Geometrical Parameters for Pyrazole Derivatives using DFT Note: This table presents typical bond lengths from DFT studies on related pyrazole structures to illustrate expected values, as specific data for 4-(4-Nitro-pyrazol-1-yl)-butyric acid is not available.

| Bond | Typical Calculated Bond Length (Å) |

| N-N (pyrazole ring) | 1.37 - 1.38 |

| C=N (pyrazole ring) | 1.29 - 1.30 |

| C-N (pyrazole ring) | 1.48 - 1.49 |

| C-NO2 | 1.45 - 1.48 |

| C=O (carboxylic acid) | 1.21 - 1.23 |

| C-O (carboxylic acid) | 1.34 - 1.36 |

Data compiled from studies on similar pyrazole structures. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies its electron-accepting ability. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

For 4-(4-Nitro-pyrazol-1-yl)-butyric acid, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is likely concentrated on the electron-withdrawing nitro group and the pyrazole ring. nih.gov The presence of the nitro group significantly lowers the LUMO energy, making the molecule a better electron acceptor. The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which quantify the molecule's reactivity. irjweb.comthaiscience.info

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

These descriptors provide a quantitative framework for predicting the chemical behavior of the molecule. irjweb.comthaiscience.info

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netmdpi.com

For 4-(4-Nitro-pyrazol-1-yl)-butyric acid, the MEP surface would show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. nih.govresearchgate.net These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the carboxylic acid's hydroxyl group and potentially near the hydrogen atoms on the pyrazole ring, indicating these are sites for nucleophilic attack. thaiscience.infochemrxiv.org The MEP map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. biointerfaceresearch.com Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching, bending, or wagging. mdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of observed absorption bands to specific molecular motions. mdpi.comgrafiati.com

For 4-(4-Nitro-pyrazol-1-yl)-butyric acid, the calculated vibrational spectrum would exhibit characteristic frequencies for its functional groups. While experimental spectra are not available in the provided sources, theoretical analysis predicts key vibrational modes. A good correlation between the calculated and experimental frequencies (often achieved by applying a scaling factor to the computed values) confirms the accuracy of the optimized molecular structure. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1760 - 1690 |

| Nitro Group (N-O) | Asymmetric Stretching | 1560 - 1515 |

| Nitro Group (N-O) | Symmetric Stretching | 1365 - 1335 |

| Pyrazole Ring (C=N, C=C) | Ring Stretching | 1600 - 1450 |

| Butyric Acid Chain (C-H) | Stretching | 3000 - 2850 |

These ranges are based on established infrared spectroscopy correlation tables and computational studies of similar functional groups. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing detailed information about transition states, reaction pathways, and activation energies that can be difficult to obtain experimentally. rsc.orgmdpi.com For compounds like 4-(4-Nitro-pyrazol-1-yl)-butyric acid, computational studies can shed light on their synthesis and reactivity.

One relevant reaction is the formation of the nitro-pyrazole ring itself. Studies on the synthesis of nitro-functionalized pyrazoles via [3+2] cycloaddition reactions have been investigated using computational methods. nih.govmdpi.com These studies, often within the framework of Molecular Electron Density Theory (MEDT), analyze the reaction pathway, determine whether the mechanism is concerted or stepwise, and explain the observed regioselectivity. nih.gov For example, the reaction between a nitrylimine and a nitro-alkene can be modeled to understand the formation of the pyrazoline intermediate, which may then be transformed into the final pyrazole product. mdpi.com Such computational insights are crucial for optimizing synthetic routes and understanding the underlying principles governing the reaction.

Investigation of Tautomerism and Isomerism in Related Nitro-pyrazole Systems

Tautomerism is a key phenomenon in heterocyclic chemistry, and pyrazoles can exist in different tautomeric forms, which can influence their reactivity and biological activity. researchgate.netnih.gov The most common form is annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring. nih.gov

In 4-(4-Nitro-pyrazol-1-yl)-butyric acid, the nitrogen at position 1 (N1) is substituted with the butyric acid group, which "locks" the molecule and prevents annular tautomerism. However, understanding the tautomeric preferences of the parent 4-nitro-pyrazole is essential, as the electronic properties of the substituted derivative are inherited from this core structure. Computational studies on substituted pyrazoles have shown that electron-withdrawing groups, such as a nitro group, can significantly influence the stability of different tautomers. researchgate.net DFT calculations can accurately predict the relative energies of different tautomers and isomers, helping to determine the most stable form in the gas phase or in solution. purkh.com This knowledge is critical for predicting the compound's chemical behavior and its interactions in a biological context. researchgate.netnih.gov

Applications of 4 4 Nitro Pyrazol 1 Yl Butyric Acid As a Synthetic Building Block

Role in the Construction of Fused Heterocyclic Systems

4-(4-Nitro-pyrazol-1-yl)-butyric acid is a valuable precursor for synthesizing fused heterocyclic systems, which are compounds where the pyrazole (B372694) ring is merged with another ring. nih.govresearchgate.net The construction of these polycyclic systems often relies on intramolecular cyclization reactions, where the functional groups on the starting molecule react with each other to form a new ring.

The synthetic utility of this compound in forming fused systems stems from the reactivity of its side chain and the nitro group. A common strategy involves the chemical modification of the carboxylic acid and the reduction of the nitro group to an amine. These two functional groups can then be induced to react with each other or with an additional reagent to close a new ring onto the pyrazole core. For instance, the amino group derived from the nitro functionality and the carboxylic acid can undergo intramolecular condensation to form a lactam, resulting in a pyrazolo-dihydropyridinone system. The versatility of aminopyrazoles as building blocks is a key theme in the synthesis of fused pyrazole heterocycles. researchgate.net

Table 1: Potential Fused Heterocyclic Systems from 4-(4-Nitro-pyrazol-1-yl)-butyric acid

| Starting Material Modification | Potential Fused System | Reaction Type |

|---|---|---|

| Reduction of nitro group to amine | Pyrazolo-dihydropyridinone | Intramolecular amidation (Lactamization) |

| Reduction of nitro group, reaction with β-ketoester | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

Precursor for Elaborate Pyrazole-Containing Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. 4-(4-Nitro-pyrazol-1-yl)-butyric acid serves as an excellent starting point for creating more complex molecules built around the pyrazole nucleus. researchgate.net The pyrazole ring itself is considered a "privileged scaffold" due to its frequent appearance in drugs and other bioactive molecules. nih.govresearchgate.net

The compound's utility as a precursor is twofold:

Modification of the Carboxylic Acid: The butyric acid side chain can be easily converted into a variety of other functional groups. For example, it can be transformed into an amide through coupling with various amines, an ester through reaction with alcohols, or even reduced to an alcohol. This allows for the attachment of diverse substituents, creating a library of related compounds with different properties.

Transformation of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine (4-(4-amino-pyrazol-1-yl)-butyric acid). This resulting amino group can then undergo a host of reactions, such as acylation, alkylation, or diazotization, providing a secondary point for molecular elaboration.

These modifications allow chemists to build complex, multi-functional molecules on the pyrazole-butyric acid framework, tailoring the final structure for specific applications in fields like materials science or drug discovery. scispace.com

Utility in Divergent Synthesis Strategies

Divergent synthesis is a strategy where a single starting material is converted into a wide array of structurally distinct products through different reaction pathways. nih.gov The presence of two chemically distinct and selectively addressable functional groups—the carboxylic acid and the nitro group—makes 4-(4-nitro-pyrazol-1-yl)-butyric acid an ideal substrate for such strategies.

The carboxylic acid can be made to react (e.g., forming an amide) under conditions that leave the nitro group untouched. Conversely, the nitro group can be selectively reduced to an amine without affecting the carboxylic acid. This orthogonality allows for a stepwise and controlled synthesis plan.

Table 2: Example of a Divergent Synthesis Approach

| Step 1 | Intermediate A | Step 2 (Pathway A) | Product A |

|---|---|---|---|

| Amide coupling at carboxylic acid | N-Aryl-4-(4-nitro-pyrazol-1-yl)butanamide | Reduction of nitro group | N-Aryl-4-(4-amino-pyrazol-1-yl)butanamide |

| Step 1 | Intermediate B | Step 2 (Pathway B) | Product B |

This approach enables the efficient generation of a diverse library of compounds from a common starting material, which is highly valuable in screening for biological activity or material properties. By choosing the sequence of reactions and the specific reagents used, a chemist can systematically explore the chemical space around the pyrazole scaffold.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often not environmentally friendly. tandfonline.com The future of synthesizing 4-(4-Nitro-pyrazol-1-yl)-butyric acid lies in the adoption of green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources. nih.govresearchgate.net

Future research will likely focus on several key areas to develop more sustainable synthetic pathways. nih.gov One promising avenue is the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis. nih.govrsc.org Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrazole derivatives. dergipark.org.trnih.govmdpi.com Similarly, ultrasound-assisted synthesis offers a milder alternative, which can be particularly beneficial for thermally sensitive compounds. nih.govarabjchem.org

| Green Synthesis Technique | Potential Advantages for 4-(4-Nitro-pyrazol-1-yl)-butyric acid Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction control. nih.govdergipark.org.trnih.gov |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, reduced energy consumption, and improved product purity. nih.govarabjchem.org |

| Solvent-Free Synthesis | Elimination of hazardous organic solvents, simplified work-up procedures, and reduced waste. tandfonline.com |

| Use of Green Catalysts | Recyclable and environmentally benign catalysts, leading to more sustainable processes. jetir.org |

| Aqueous Media Synthesis | Utilization of water as a safe, non-toxic, and abundant solvent. nih.gov |

Exploration of Undiscovered Reactivity Profiles

The reactivity of 4-(4-Nitro-pyrazol-1-yl)-butyric acid is largely unexplored, presenting a significant opportunity for future research. The presence of both an electron-withdrawing nitro group on the pyrazole ring and a carboxylic acid function on the side chain suggests a rich and varied chemical reactivity.

A key area of future investigation will be the regioselective functionalization of the pyrazole ring. acs.orgnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkylation of pyrazole scaffolds. acs.orgnih.govresearchgate.net Applying these methods to 4-(4-Nitro-pyrazol-1-yl)-butyric acid could provide access to a diverse range of novel derivatives with unique electronic and steric properties. The nitro group can act as a directing group, potentially enabling highly regioselective transformations at the C5 position of the pyrazole ring. acs.org

Further research into the reactivity of the butyric acid side chain is also warranted. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The interplay between the reactivity of the pyrazole ring and the side chain will be a fascinating area of study, potentially leading to the discovery of novel intramolecular cyclization reactions and the synthesis of complex heterocyclic systems.

Advancements in Characterization Techniques and Methodological Development

As new derivatives of 4-(4-Nitro-pyrazol-1-yl)-butyric acid are synthesized, the need for advanced characterization techniques will become increasingly important. While standard techniques such as NMR and mass spectrometry are invaluable, future research will likely focus on the development and application of more sophisticated methods to gain deeper insights into the structure and dynamics of these molecules.

Two-dimensional NMR techniques, such as NOESY and HMBC, will be crucial for the unambiguous assignment of complex structures, particularly for regioselective functionalization products. ipb.ptnih.gov Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will provide detailed information on fragmentation patterns, aiding in the structural elucidation of novel compounds. tandfonline.comtandfonline.comresearchgate.net

X-ray crystallography will continue to play a vital role in determining the precise three-dimensional structure of these molecules in the solid state. researchgate.netenergetic-materials.org.cnmdpi.com The data obtained from crystallographic studies can provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of these compounds. mdpi.com

| Characterization Technique | Information Gained for 4-(4-Nitro-pyrazol-1-yl)-butyric acid Derivatives |

| Advanced 2D NMR | Unambiguous structural assignment, including regiochemistry and stereochemistry. ipb.ptnih.govdntb.gov.ua |

| High-Resolution Mass Spectrometry | Precise molecular formula determination and fragmentation analysis. tandfonline.comresearchgate.netresearchgate.net |

| X-ray Crystallography | Definitive 3D molecular structure and analysis of intermolecular interactions. researchgate.netmdpi.comnih.gov |

Computational Predictions for the Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a cost-effective and efficient means to design and evaluate new molecules. eurasianjournals.com Future research on 4-(4-Nitro-pyrazol-1-yl)-butyric acid will undoubtedly leverage computational methods to predict the properties of novel derivatives and guide synthetic efforts.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, stability, and reactivity of these compounds. tandfonline.comtandfonline.comenergetic-materials.org.cn These calculations can be used to predict key properties such as detonation performance and sensitivity for energetic materials applications. tandfonline.comenergetic-materials.org.cn Molecular modeling techniques, including homology modeling and molecular docking, can be employed to predict the binding modes and affinities of these derivatives to biological targets, which is crucial for drug design. researchgate.netnih.govijpsr.comijpbs.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of these molecules with their biological activity or physical properties. nih.govnih.gov These models can then be used to design new derivatives with enhanced properties. The integration of multi-scale modeling approaches and machine learning algorithms holds immense promise for accelerating the discovery of new pyrazole derivatives with therapeutic or material potential. eurasianjournals.com

| Computational Method | Application in Designing Novel Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic structure, stability, and reactivity. tandfonline.comtandfonline.comresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govtandfonline.comrsc.org |

| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior and conformational space. eurasianjournals.comrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and physical properties. nih.govnih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Nitro-pyrazol-1-yl)-butyric acid, and how can purity be optimized?

The synthesis typically involves coupling nitro-substituted pyrazole derivatives with butyric acid precursors. For example, a Mannich reaction or nucleophilic substitution under controlled pH (e.g., ethanol/acetone solvent systems) can yield the target compound . Purification via recrystallization or reverse-phase HPLC (using C18 columns) is critical to remove byproducts like unreacted pyrazole intermediates . Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures optimal yield.

Q. How should researchers characterize the structural integrity of 4-(4-Nitro-pyrazol-1-yl)-butyric acid?

Employ a combination of spectroscopic and crystallographic methods:

- NMR : Analyze / NMR to confirm nitro and carboxylate functional groups (e.g., nitro group resonance at δ 8.5–9.0 ppm) .

- X-ray crystallography : Use SHELX software for structure refinement; ensure hydrogen atoms are geometrically placed with C–H distances of 0.93–0.98 Å .

- FT-IR : Validate nitro (1520–1350 cm) and carboxylic acid (2500–3300 cm) stretches .

Q. What safety protocols are essential when handling this compound?

While specific data for this compound is limited, analogous nitro-pyrazole derivatives require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro group toxicity .

- Storage : Inert conditions (argon) at –20°C to prevent decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(4-Nitro-pyrazol-1-yl)-butyric acid derivatives?

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Dose-response assays : Compare EC values across studies to identify potency thresholds .

- Structure-activity relationship (SAR) analysis : Modify the pyrazole ring (e.g., substituent position) or carboxylate chain length to isolate bioactive motifs .

- Metabolic stability tests : Use liver microsomes to assess if pharmacokinetic differences explain inconsistent in vivo results .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study nitro group electron-withdrawing effects on carboxylate acidity .

- Molecular docking : Screen against target enzymes (e.g., acetyl-CoA synthetase) to predict binding affinities .

- MD simulations : Simulate solvent interactions (e.g., water/ethanol) to guide solvent selection for synthesis .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?